molecular formula C11H14O3 B2611448 Ethyl 5-methoxy-2-methylbenzoate CAS No. 855949-35-8

Ethyl 5-methoxy-2-methylbenzoate

Cat. No.: B2611448
CAS No.: 855949-35-8
M. Wt: 194.23
InChI Key: HOAVCIXZWWYJKJ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methoxy-2-methylbenzoate can be synthesized through several methods. One common method involves the reaction of ethyl 5-hydroxy-2-methylbenzoate with iodomethane in the presence of sodium hydride and N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 5-methoxy-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-methoxy-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-2-methylbenzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Ethyl 5-methoxy-2-methylbenzoate can be compared with other similar compounds such as:

  • Ethyl 4-methoxybenzoate
  • Ethyl 3-methoxybenzoate
  • Ethyl 2-methoxybenzoate

Uniqueness

The presence of both a methoxy and a methyl group on the benzene ring of this compound distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)10-7-9(13-3)6-5-8(10)2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAVCIXZWWYJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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